molecular formula C12H10BClF4N4O B12675315 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate CAS No. 85099-28-1

2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate

Cat. No.: B12675315
CAS No.: 85099-28-1
M. Wt: 348.49 g/mol
InChI Key: SKDRZGHLXVFLCW-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is a diazonium salt with the molecular formula C12H10BClF4N4O and a molecular weight of 348.49 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate typically involves the diazotization of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Material Science: It is employed in the preparation of advanced materials, including dyes and pigments.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein labeling.

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium chloride
  • 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium sulfate
  • 2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium nitrate

Uniqueness

2-Chloro-5-methoxy-4-(2-pyridylamino)benzenediazonium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various chemical reactions and industrial applications .

Properties

CAS No.

85099-28-1

Molecular Formula

C12H10BClF4N4O

Molecular Weight

348.49 g/mol

IUPAC Name

2-chloro-5-methoxy-4-(pyridin-2-ylamino)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C12H10ClN4O.BF4/c1-18-11-7-9(17-14)8(13)6-10(11)16-12-4-2-3-5-15-12;2-1(3,4)5/h2-7H,1H3,(H,15,16);/q+1;-1

InChI Key

SKDRZGHLXVFLCW-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC2=CC=CC=N2)Cl)[N+]#N

Origin of Product

United States

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